
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine
Vue d'ensemble
Description
“N’,N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine” is a compound that involves the use of the tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, often covalently linked to vectors for gene or drug delivery as a means of increasing their transfection activity and reducing toxicity . This strategy relies on the protection of basic nitrogen atoms .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . N,N’-di-Boc-guanidine can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid). This makes Boc serve as a protective group, for instance in solid phase peptide synthesis . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Applications De Recherche Scientifique
Preparation of amides and amidines, and sulfonated compounds using N,N′-Di-Boc-N′′-triflylguanidine (Baker, Tomioka, & Goodman, 2003).
Conversion of primary and secondary amines to diprotected guanidines by N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives (Musiol & Moroder, 2001).
Synthesis of new compounds with amines using DMNPC and N,N-bis(tert-butoxycarbonyl)thiourea, potentially for organic synthesis (Ling-hua, 2009).
Rapid and efficient synthesis of bis(carbamate)-protected guanidines from primary and secondary amines using 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]caramidine (Yong, Kowalski, Thoen, & Lipton, 1999).
Rapid guanidinylation of amines and peptides using 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, offering potential for therapeutic applications (Wester, Björkling, & Franzyk, 2021).
High-throughput synthesis of N,N'-bis(tert-butoxycarbonyl)-protected guanidines from amines using polymer-supported carbodiimide (Guisado, Martínez, & Pastor, 2002).
Chemo-selective N-Boc protection of amine moiety in various compounds using di-tert-butyl dicarbonate and guanidine hydrochloride (Jahani, Tajbakhsh, Golchoubian, & Khaksar, 2011).
Synthesis of functionalized amino acid derivatives as potential anti-cancer agents (Kumar et al., 2009).
Propriétés
IUPAC Name |
tert-butyl N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKPSREVZHVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N"-Di-(tert-butoxycarbonyl)-N,N-dimethyl-guanidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

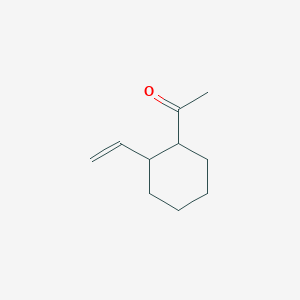

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)

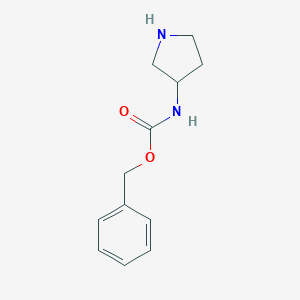
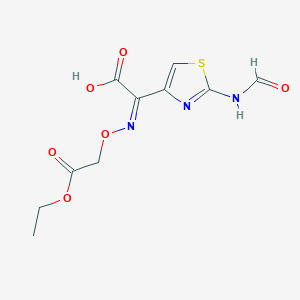


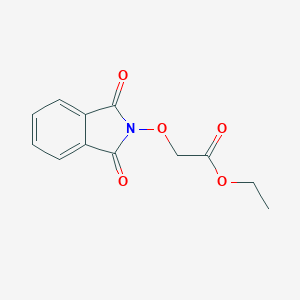
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
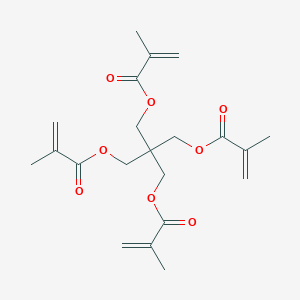

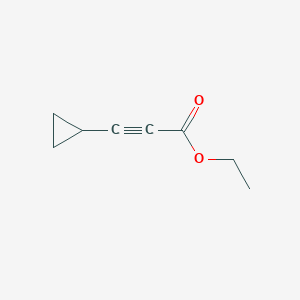
![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)